molecular formula C23H24FN9O B2701947 2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021025-62-6

2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2701947
M. Wt: 461.505
InChI Key: VCWPIWCEJCXLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrimidinyl group, a piperazinyl group, and a pyrazolopyrimidinyl group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and a piperazine ring. The presence of nitrogen in these rings would likely result in a molecule with multiple potential sites for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the specific functional groups present would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Compounds incorporating similar structures have been synthesized for insecticidal assessment against certain pests. For example, innovative heterocycles that include a thiadiazole moiety have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using various heterocyclic cores and assessed for their effectiveness, highlighting the versatility of such structures in developing pest control agents (Fadda et al., 2017).

Radioligand Imaging

Derivatives with similar chemical frameworks have been developed for imaging applications. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography. This application is critical for studying neurological disorders and inflammation (Dollé et al., 2008).

Novel Therapeutic Targets

Research into similar compounds has led to the identification of novel therapeutic targets, such as the vanilloid receptor-1 (VR1 or TRPV1) antagonists. These compounds, through optimization, have shown potential in treating chronic pain by blocking a TRPV1-mediated physiological response in vivo, indicating the therapeutic versatility of these chemical structures (Wang et al., 2007).

Anti-Cancer Activity

Some fluoro-substituted compounds have shown anti-lung cancer activity. For example, novel fluoro substituted benzo[b]pyran compounds have been synthesized and tested against lung, breast, and CNS cancer cell lines, demonstrating the potential of these structures in developing anticancer agents (Hammam et al., 2005).

Safety And Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN9O/c24-18-4-2-17(3-5-18)14-20(34)25-8-9-33-22-19(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)23-26-6-1-7-27-23/h1-7,15-16H,8-14H2,(H,25,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWPIWCEJCXLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=C(C=C4)F)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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